Osaterone acetate

Veterinary pharmacology BPH Canine prostate

Osaterone acetate (OA) incorporates a unique 2-oxa steroid nucleus modification conferring fivefold greater antiandrogenic potency versus chlormadinone acetate. Clinical data demonstrate significantly faster prostate volume regression within 14–28 days versus delmadinone acetate, with 83% clinical remission at six months following a single 7-day oral course. OA replaces injectable regimens with a convenient oral 7-day dosing protocol. Species-specific 11β-hydroxylation (present in dogs, absent in humans) enables comparative CYP metabolism studies. Documented 3.1–4.2× bioaccumulation ratio and 80–198 h elimination half-life support sustained-release PK modeling. Procure for validated canine BPH positive control, SAR benchmark for next-generation steroidal antiandrogen development, or CYP probe substrate.

Molecular Formula C22H27ClO5
Molecular Weight 406.9 g/mol
CAS No. 105149-00-6
Cat. No. B019370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsaterone acetate
CAS105149-00-6
Synonyms17-acetoxy-6-chloro-2-oxa-4,6 pregnadiene-3,20-dione
2-oxachloromadinone acetate
osaterone acetate
TZP 4238
TZP-4238
Molecular FormulaC22H27ClO5
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C
InChIInChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1
InChIKeyKKTIOMQDFOYCEN-OFUYBIASSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osaterone Acetate (CAS 105149-00-6) for Veterinary Research: Steroidal Antiandrogen Comparator for Canine BPH Models


Osaterone acetate (OA; CAS 105149-00-6) is a synthetic steroidal antiandrogen and progestin, chemically related to progesterone, characterized as 17α-acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione [1]. It functions as a competitive androgen receptor antagonist and 5α-reductase inhibitor, with its 15β-hydroxylated metabolite contributing to sustained pharmacological activity . OA is approved in Europe for veterinary treatment of benign prostatic hyperplasia (BPH) in dogs [2]. Unlike many steroidal antiandrogens, OA incorporates a 2-oxa modification to the steroid nucleus, an oxygen atom substitution at position 2 that distinguishes it structurally from chlormadinone acetate and influences its metabolic and potency profile [3].

Why Chlormadinone Acetate and Delmadinone Acetate Cannot Substitute for Osaterone Acetate in Canine BPH Studies


Steroidal antiandrogens within the 17α-hydroxyprogesterone derivative class are not interchangeable. Osaterone acetate differs from chlormadinone acetate by a 2-oxa modification that confers fivefold greater potency in prostate weight reduction models [1]. Compared with delmadinone acetate, osaterone acetate produces significantly faster prostate volume regression within the first 14–28 days post-treatment in dogs [2], and unlike delmadinone's injectable administration, OA offers an oral 7-day dosing regimen [3]. These differences in potency, onset kinetics, and formulation route preclude generic substitution and warrant compound-specific procurement.

Osaterone Acetate Quantitative Differentiation Data: Comparator Evidence for Procurement Decisions


Prostate Regression Speed: Osaterone Acetate vs. Delmadinone Acetate in Canine BPH

In a multicenter randomized clinical trial, osaterone acetate (oral, 0.25 mg/kg/day for 7 days) reduced prostate volume significantly more quickly than delmadinone acetate (single IM/SC injection, 3 mg/kg) in 142 dogs with BPH. The between-drug difference was most pronounced within the first 14–28 days post-treatment [1].

Veterinary pharmacology BPH Canine prostate Comparative efficacy

Potency Ratio: Osaterone Acetate Fivefold More Potent Than Chlormadinone Acetate in Prostate Weight Reduction

Osaterone acetate demonstrates a fivefold greater potency than chlormadinone acetate in reducing prostate weight, attributed to the 2-oxa modification in its steroid nucleus [1]. This potency difference is cited in the peer-reviewed metabolism study as the basis for OA's improved therapeutic index.

Antiandrogen potency Prostate regression Comparative pharmacology SAR

Pharmacokinetic Accumulation: Bioaccumulation Ratio of 3.1–4.2 After 7-Day Dosing Regimen

Following oral administration at 0.25 mg/kg/day for 7 days in Beagle dogs, osaterone acetate exhibited significant bioaccumulation. The accumulation ratios R1 (Cmaxss / Cmax1) and R2 (AUC0-24h 7th/1st dose) were 3.1 ± 1.0 and 4.2 ± 1.0, respectively [1]. This accumulation correlates with a mean elimination half-life of approximately 80 hours (range up to 197.9 ± 109.9 hours in IV studies) [2].

Pharmacokinetics Bioaccumulation Oral dosing Canine

Receptor Activity Profile: Dual AR Antagonism and 5α-Reductase Inhibition with Active Metabolite

Osaterone acetate acts via a dual mechanism: competitive antagonism at the androgen receptor and inhibition of 5α-reductase [1]. Its major metabolite, 15β-hydroxyosaterone acetate, retains potent antiandrogenic activity comparable to the parent compound, contributing to sustained pharmacodynamic effect . This is in contrast to finasteride, which acts solely via 5α-reductase inhibition without direct AR antagonism [2].

Androgen receptor 5α-reductase Pharmacodynamics Metabolism

Metabolic Species Differentiation: 11β-Hydroxylation in Dogs vs. Humans

A comparative metabolism study identified a species-specific metabolic pathway: 11β-hydroxylated metabolites (11β-OH OA and 11-oxo OA) were found in dog plasma and urine but were absent in humans [1]. All metabolites observed in humans were also present in dogs, indicating the dog produces an additional, species-unique biotransformation pathway.

Species-specific metabolism 11β-hydroxylation Toxicology Preclinical models

Osaterone Acetate (105149-00-6) Research Applications: Evidence-Driven Scenarios for Procurement


Positive Control for Canine BPH Pharmacological Intervention Studies

Based on the 2008 head-to-head RCT demonstrating significantly faster prostate volume reduction compared with delmadinone acetate [1], osaterone acetate serves as a validated positive control for canine BPH intervention studies requiring rapid onset of regression. The 7-day oral dosing regimen and 83% clinical remission rate at six months post-treatment make it suitable for short-term efficacy modeling [2].

Comparative Metabolism and Species-Specific Toxicology Research

The documented species difference in 11β-hydroxylation—present in dogs, absent in humans [3]—makes osaterone acetate a valuable tool for comparative metabolism studies. Researchers investigating species-specific cytochrome P450 activity, particularly 11β-hydroxylation pathways, can use OA as a probe substrate to differentiate canine from human metabolic profiles.

Structure-Activity Relationship (SAR) Studies on Steroidal Antiandrogen Potency

The fivefold potency advantage of osaterone acetate over its parent analog chlormadinone acetate, attributed to the 2-oxa modification in the steroid nucleus [3], provides a clear SAR anchor for medicinal chemistry programs. Researchers developing next-generation steroidal antiandrogens can use OA as a benchmark comparator to evaluate the impact of heteroatom substitutions on antiandrogenic potency and metabolic stability.

Pharmacokinetic Modeling of Sustained-Release Antiandrogen Formulations

The documented 3.1- to 4.2-fold bioaccumulation ratio following 7-day oral dosing, coupled with an 80–198 hour elimination half-life [4][5], enables researchers to model extended drug exposure from short-duration dosing. This PK profile is particularly relevant for developing sustained-release veterinary formulations where a single short course provides months of therapeutic coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osaterone acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.